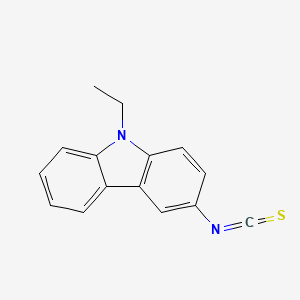

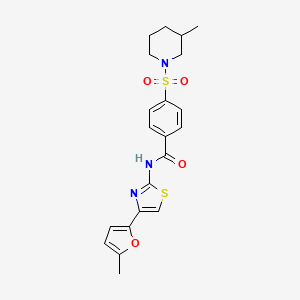

![molecular formula C10H12N4O B2822837 3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine CAS No. 672925-37-0](/img/structure/B2822837.png)

3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine” is a type of pyrimidopyrimidine, which are two fused pyrimidine rings with four possible structural isomers . These are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

The synthesis of pyrimidopyrimidines involves various methods. One common method involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This process transforms the compounds into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine” is complex due to the presence of two fused pyrimidine rings. The 1H-NMR spectra of similar compounds have shown signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

The reactivity of the substituents linked to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, is a significant aspect of the chemical reactions of these compounds .Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed methods for synthesizing various derivatives of isoxazolo[5,4-d]pyrimidine and have evaluated their biological activities. For example, the synthesis and antimicrobial activity of pyrido[1,2-a]pyrimidine and isoxazoline derivatives have been explored, showing potential against several microbes (B. C. Merja et al., 2004). Another study highlights the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, leading to the development of pyrrolo[1,2-a]pyrimidine derivatives with potential applications in medicinal chemistry (E. Galenko et al., 2019).

Antimicrobial Activity

Several studies have synthesized pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, showing promising antimicrobial activity. This underscores the potential of these compounds in developing new antimicrobial agents (H. Sayed et al., 2006).

Anticancer and Antiviral Profiling

The anticancer and antiviral activities of thieno-fused 7-deazapurine ribonucleosides have been studied, revealing low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, along with some antiviral activity (M. Tichy et al., 2017).

Catalysis and Green Chemistry

The use of Keggin heteropolyacid as a green solid acid catalyst for synthesizing isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones demonstrates an environmentally friendly approach to chemical synthesis, offering a one-pot process at room temperature with good yields (F. Bamoharram et al., 2010).

Drug Delivery Systems

The improvement of pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines through nanosystem approaches indicates significant progress in drug delivery, addressing issues such as poor water solubility. This can enhance the clinical potential of these compounds as drug candidates (G. Vignaroli et al., 2016).

Future Directions

The future directions for “3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine” and similar compounds involve further exploration of their synthesis methods, reactivities, and biological applications . These compounds have been applied on a large scale in the medical and pharmaceutical fields, and this survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name |

3-methyl-4-pyrrolidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-7-8-9(14-4-2-3-5-14)11-6-12-10(8)15-13-7/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEPUPBORSZCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=NC=NC(=C12)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2822754.png)

![Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B2822755.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2822756.png)

![1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile](/img/structure/B2822763.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2822764.png)

![2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile](/img/structure/B2822767.png)

![3-butoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2822769.png)

![2-Methoxyethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2822773.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2822777.png)